molecular formula C16H14LiNO3 B13584241 Lithium(1+)ion2-(benzylcarbamoyl)-2-phenylacetate

Lithium(1+)ion2-(benzylcarbamoyl)-2-phenylacetate

Cat. No.: B13584241
M. Wt: 275.3 g/mol
InChI Key: CGYAKGXUSNXWDH-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the following steps:

    Formation of Benzylcarbamoyl Chloride: Benzylamine reacts with phosgene to form benzylcarbamoyl chloride.

    Formation of 2-Phenylacetic Acid: Benzyl chloride undergoes a Friedel-Crafts acylation with acetic acid to form 2-phenylacetic acid.

    Coupling Reaction: Benzylcarbamoyl chloride reacts with 2-phenylacetic acid in the presence of a base such as triethylamine to form 2-(benzylcarbamoyl)-2-phenylacetate.

    Lithium Salt Formation: The final step involves the reaction of 2-(benzylcarbamoyl)-2-phenylacetate with lithium hydroxide to form lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the same steps outlined above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.

Biology

In biological research, this compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

Medicine

In medicine, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate neurotransmitter release and receptor activity, while the benzylcarbamoyl and phenylacetate moieties can interact with specific proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-(carbamoyl)-2-phenylacetate
  • Lithium(1+) ion 2-(benzylcarbamoyl)-2-methylacetate
  • Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylpropionate

Uniqueness

Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is unique due to the presence of both benzylcarbamoyl and phenylacetate groups, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C16H14LiNO3

Molecular Weight

275.3 g/mol

IUPAC Name

lithium;3-(benzylamino)-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C16H15NO3.Li/c18-15(17-11-12-7-3-1-4-8-12)14(16(19)20)13-9-5-2-6-10-13;/h1-10,14H,11H2,(H,17,18)(H,19,20);/q;+1/p-1

InChI Key

CGYAKGXUSNXWDH-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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